An In-depth Technical Guide to 2-Chloro-4-fluoro-6-methylaniline: Synthesis, Characterization, and Research Applications
An In-depth Technical Guide to 2-Chloro-4-fluoro-6-methylaniline: Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-6-methylaniline is a halogenated and methylated aniline derivative. While this specific substitution pattern is not widely documented in publicly available scientific literature, its structural motifs are of significant interest in medicinal chemistry and materials science. Halogen atoms, particularly chlorine and fluorine, are known to modulate the pharmacokinetic and physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. The presence of a methyl group can also influence these parameters. This guide will provide a comprehensive overview of 2-Chloro-4-fluoro-6-methylaniline, including its nomenclature, predicted physicochemical properties, a plausible synthetic route based on established organic chemistry principles, and its potential applications in research and development. Given the limited direct information on this compound, this guide will also draw comparisons with its more well-characterized isomers and related substituted anilines.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical compound is crucial for scientific communication and reproducibility. This section provides the key identifiers for 2-Chloro-4-fluoro-6-methylaniline.
Synonyms and Alternate Names
Due to its limited commercial availability and presence in the literature, 2-Chloro-4-fluoro-6-methylaniline does not have a wide range of established synonyms. Based on systematic naming conventions, the following names can be used to identify this compound:
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Systematic Name (IUPAC): 2-Chloro-4-fluoro-6-methylaniline
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Alternative Name: 2-Chloro-4-fluoro-6-methylbenzenamine
It is important to note that a definitive CAS number has not been assigned to this compound as of the latest literature review, which further indicates its novelty. Researchers interested in this compound should rely on its systematic name and chemical structure for identification.
Chemical Structure
The chemical structure of 2-Chloro-4-fluoro-6-methylaniline is depicted below. The arrangement of the chloro, fluoro, and methyl groups on the aniline ring is critical to its chemical properties and reactivity.
Caption: Chemical structure of 2-Chloro-4-fluoro-6-methylaniline.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in chemical reactions and biological systems. In the absence of experimentally determined data for 2-Chloro-4-fluoro-6-methylaniline, its properties can be predicted using computational models. The following table summarizes these predicted properties, which can serve as a valuable guide for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-240 °C |
| Melting Point | Not readily predictable; likely a low-melting solid |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents |
| pKa (of the anilinium ion) | Estimated to be around 2-3 |
Proposed Synthesis Pathway
While no specific synthesis for 2-Chloro-4-fluoro-6-methylaniline is documented, a plausible synthetic route can be designed based on well-established reactions for the synthesis of substituted anilines. A common strategy involves the functionalization of a pre-existing aniline or nitrobenzene derivative. The following multi-step synthesis is proposed, starting from a commercially available material.
Proposed Retrosynthesis
A logical retrosynthetic analysis suggests that the target molecule can be derived from a suitably substituted nitrobenzene.
Caption: Retrosynthetic analysis for 2-Chloro-4-fluoro-6-methylaniline.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on analogous transformations found in the chemical literature. Researchers should perform small-scale test reactions to optimize conditions.
Step 1: Acetylation of 4-Fluoro-2-methylaniline
The amino group of the starting material is first protected to control the regioselectivity of the subsequent electrophilic aromatic substitution reactions.
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To a stirred solution of 4-fluoro-2-methylaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.1 equivalents) at room temperature.
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Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain N-(4-fluoro-2-methylphenyl)acetamide.
Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide
Nitration is a key step to introduce the nitro group, which will later be reduced to the aniline.
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Dissolve the N-(4-fluoro-2-methylphenyl)acetamide in concentrated sulfuric acid at 0 °C.
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Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.
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Stir the reaction at low temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrated intermediate.
Step 3: Chlorination of the Nitrated Intermediate
Introduction of the chlorine atom at the ortho position to the acetylamino group.
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Dissolve the nitrated intermediate in a suitable solvent such as acetic acid.
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Add a chlorinating agent, for example, N-chlorosuccinimide (NCS), and heat the mixture gently.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, dilute with water, and extract the product.
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Purify the product by column chromatography.
Step 4: Hydrolysis of the Acetyl Group
Deprotection of the amino group.
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Reflux the chlorinated and nitrated intermediate in a mixture of ethanol and concentrated hydrochloric acid.
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After several hours, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution to obtain 2-chloro-4-fluoro-6-methyl-nitrobenzene.
Step 5: Reduction of the Nitro Group
The final step to yield the target aniline.
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Dissolve the 2-chloro-4-fluoro-6-methyl-nitrobenzene in ethanol or acetic acid.
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Add a reducing agent such as tin(II) chloride dihydrate or iron powder in the presence of an acid (e.g., hydrochloric acid).
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Heat the reaction mixture to reflux and monitor for completion.
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Cool the mixture, filter off any solids, and neutralize the filtrate.
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Extract the product, dry the organic layer, and purify by distillation or chromatography to obtain 2-Chloro-4-fluoro-6-methylaniline.
Potential Applications in Research and Drug Development
Substituted anilines are pivotal building blocks in the synthesis of a vast array of functional molecules. The unique combination of substituents in 2-Chloro-4-fluoro-6-methylaniline suggests its potential utility in several areas of research and development.
Pharmaceutical Intermediates
Many kinase inhibitors and other targeted therapies incorporate substituted anilines in their core structures. For instance, related compounds like 2-chloro-6-methylaniline are used in the synthesis of pharmaceuticals.[1] The specific electronic and steric properties conferred by the chloro, fluoro, and methyl groups could be exploited to synthesize novel bioactive compounds with improved efficacy and pharmacokinetic profiles.
Agrochemicals
The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel halogenated aromatic compounds. The structural features of 2-Chloro-4-fluoro-6-methylaniline make it a candidate for derivatization into new agrochemical agents.
Materials Science
Aniline derivatives are precursors to polyaniline and other conductive polymers. The substituents on the aniline ring can be used to fine-tune the electronic properties, solubility, and processability of the resulting polymers.
Conclusion
2-Chloro-4-fluoro-6-methylaniline represents a novel chemical entity with significant potential as a building block in various fields of chemical research. While direct experimental data for this compound is scarce, this in-depth technical guide has provided a comprehensive overview of its nomenclature, predicted properties, and a plausible synthetic pathway. The proposed synthesis is based on robust and well-understood organic reactions, offering a practical starting point for researchers interested in exploring the chemistry and applications of this and related substituted anilines. As with any novel compound, careful experimental validation of its properties and reactivity is essential.

